molecular formula C19H21N3O5S2 B2537053 N-(3,5-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide CAS No. 1170794-74-7

N-(3,5-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide

Cat. No. B2537053
CAS RN: 1170794-74-7
M. Wt: 435.51
InChI Key: QBUJSLAWXLRRNK-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.
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Scientific Research Applications

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

Polymethoxylated-pyrazoline benzene sulfonamides, a category to which the compound belongs, have been studied for their cytotoxic activities on tumor and non-tumor cell lines, and inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II). Trimethoxy derivatives were found to be more selective than dimethoxy derivatives in cytotoxicity assays. Specifically, one compound showed significant tumor selectivity and potent carbonic anhydrase inhibitory activity, suggesting potential for further investigations in cancer research (Kucukoglu et al., 2016).

VEGFR-2 Inhibition in Anticancer Activity

Novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety, which are structurally related to the compound , have been synthesized and evaluated for in vitro anticancer activity against several cancer cell lines. Some derivatives showed significant cytotoxicity as well as VEGFR-2 inhibition, outperforming the reference drug dasatinib. This highlights their potential as VEGFR-2 inhibitors and anticancer agents (Ghorab et al., 2016).

Multi-Target Agents for Enzyme Inhibition

A series of related compounds have been designed for their bioactivities, including inhibitory potencies against acetylcholinesterase (AChE) and carbonic anhydrase I and II enzymes. These compounds have shown significant inhibitory profiles at the nanomolar levels, highlighting their potential as multi-target agents for enzyme inhibition in therapeutic applications (Yamali et al., 2020).

Low Cytotoxicity and Inhibitory Activities

Compounds including pyrazoline and sulfonamide pharmacophores have been evaluated for their inhibition potency against human CA isoenzymes and acetylcholinesterase enzyme, along with their cytotoxicities towards oral squamous cancer cell lines and non-tumor cells. These compounds demonstrated good inhibition potencies with low cytotoxicity, suggesting potential for development as novel CA or AChE inhibitor candidates (Ozmen Ozgun et al., 2019).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-12-8-13(2)22(20-12)19(23)18-17(6-7-28-18)29(24,25)21(3)14-9-15(26-4)11-16(10-14)27-5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUJSLAWXLRRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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